molecular formula C19H16F3NO4 B3097429 (R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1310680-34-2

(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid

Cat. No.: B3097429
CAS No.: 1310680-34-2
M. Wt: 379.3 g/mol
InChI Key: WCJXAGGMJPEDDU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is a specialized amino acid derivative that features a trifluoromethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 3-amino-4,4,4-trifluorobutyric acid.

    Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

    Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Fmoc-Cl: Used for the protection of the amino group.

    Piperidine: Used for the deprotection of the Fmoc group.

    Carbodiimides (e.g., EDC, DCC): Used in peptide coupling reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields 3-amino-4,4,4-trifluorobutyric acid.

    Peptide Derivatives: Coupling reactions with other amino acids or peptides result in the formation of peptide derivatives.

Scientific Research Applications

®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Incorporated into peptides for studying protein interactions and functions.

    Industry: Utilized in the production of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The trifluoromethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-amino-4,4,4-trifluorobutyric acid: The non-chiral version of the compound.

    Fmoc-3-amino-3,3,3-trifluoropropionic acid: A similar compound with a shorter carbon chain.

    Fmoc-3-amino-2,2,2-trifluoroethylglycine: Another trifluoromethyl-containing amino acid derivative.

Uniqueness

®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is unique due to its specific stereochemistry (R-configuration) and the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination of features makes it particularly valuable in the synthesis of stereochemically pure peptides and other complex molecules.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXAGGMJPEDDU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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